



Application Notes and Protocols for Active Loading of Drugs into DSPC Liposomes

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Compound of Interest		
Compound Name:	18:0 DAP	
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Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems. Its high phase transition temperature (Tc $\approx 55^{\circ}$ C) confers rigidity and stability to the lipid bilayer at physiological temperatures, making DSPC-containing liposomes ideal carriers for controlled and sustained drug release.[1] Active loading, or remote loading, is a highly efficient method for encapsulating weakly amphipathic drugs with ionizable groups into these liposomes. This technique employs a transmembrane gradient, such as a pH or ion gradient, to drive the drug into the liposome's aqueous core, often achieving encapsulation efficiencies approaching 100%. These application notes provide detailed protocols for the preparation of DSPC-containing liposomes and the active loading of drugs using pH and ammonium sulfate gradients.

I. Liposome Preparation: Thin-Film Hydration and Extrusion

This protocol describes a common and widely adopted method for producing unilamellar vesicles of a defined size.[1]

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)



- Cholesterol (Chol)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
 (DSPE-PEG2000) (optional)
- Organic solvent (e.g., chloroform, chloroform:methanol mixture)
- Hydration buffer (specific to the active loading method)

Equipment:

- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- · Water bath or heating block
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes

Protocol:

- Lipid Film Formation:
 - Dissolve DSPC and other lipids (e.g., a common molar ratio is DSPC:Cholesterol at 55:45)
 in a suitable organic solvent in a round-bottom flask.
 - Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film.
 - Dry the lipid film under high vacuum for at least 2 hours to remove residual solvent.
- Hydration:



- Pre-heat the desired hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).
- Add the warm hydration buffer to the flask containing the lipid film.
- Vortex the flask to detach the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
- Extrusion (Size Reduction):
 - Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
 - Load the MLV suspension into a syringe and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to produce a translucent suspension of unilamellar liposomes.

II. Active Loading Method 1: Transmembrane pH Gradient

This method relies on a pH difference between the interior and exterior of the liposome to drive the uncharged form of a weakly basic drug across the membrane. Once inside the acidic core, the drug becomes protonated and is unable to diffuse back out.

Protocol:

- Establish a pH Gradient:
 - Prepare DSPC liposomes as described in Section I, using an acidic hydration buffer (e.g., 300 mM citrate buffer, pH 4.0).[2]
 - After extrusion, create a pH gradient by replacing the external acidic buffer with a buffer of higher pH (e.g., phosphate-buffered saline (PBS), pH 7.4). This is typically achieved through dialysis or size-exclusion chromatography (SEC).



Drug Incubation:

- Warm the liposome suspension and a concentrated solution of the drug to a temperature above the Tc of DSPC (e.g., 60°C).
- Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.
- Incubate the mixture for 30-60 minutes to allow for drug encapsulation.
- Purification:
 - Remove the unencapsulated drug from the liposome suspension using SEC or dialysis.

III. Active Loading Method 2: Ammonium Sulfate Gradient

This technique utilizes a transmembrane gradient of ammonium sulfate. The neutral ammonia (NH₃) can diffuse out of the liposome, leaving behind a proton (H⁺) for every molecule that exits. This process acidifies the liposome interior, creating a pH gradient that drives the loading of weakly basic drugs.[3] This method has been shown to result in high encapsulation efficiency and stable drug retention.[4]

Protocol:

- Prepare Ammonium Sulfate Containing Liposomes:
 - Prepare DSPC liposomes as described in Section I, using an ammonium sulfate solution (e.g., 200-300 mM ammonium sulfate) as the hydration buffer.[2][5]
- Establish the Gradient:
 - Remove the external ammonium sulfate solution by passing the liposome suspension through a gel filtration column (e.g., Sephadex G-50) pre-equilibrated with a different buffer, such as a saline or sucrose solution (e.g., 150 mM NaCl).[2][3]
- Drug Incubation:



- Heat the liposome suspension to a temperature above the Tc of DSPC (e.g., 60°C).
- Add the drug solution to the liposomes and incubate for a specified time (e.g., up to 3 hours) to achieve maximum loading.
- Purification:
 - Remove the unencapsulated drug using SEC or dialysis.

IV. Characterization of Drug-Loaded Liposomes

Thorough characterization is essential to ensure the quality and performance of the liposomal formulation.

Key Parameters and Methods:



Parameter	Method	Description
Vesicle Size and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	Determines the mean hydrodynamic diameter and the uniformity of the liposome population. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Zeta Potential	Electrophoretic Light Scattering	Measures the surface charge of the liposomes, which influences their stability and interaction with biological systems.
Encapsulation Efficiency (%EE)	Spectrophotometry or High- Performance Liquid Chromatography (HPLC)	Quantifies the amount of drug encapsulated within the liposomes relative to the total amount of drug used. %EE = (Amount of encapsulated drug / Total amount of drug) x 100.
Drug Release Profile	Dialysis or Sample and Separate Methods	Evaluates the rate and extent of drug release from the liposomes over time under specific conditions (e.g., physiological pH, acidic tumor microenvironment).

V. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the active loading of drugs into liposomes.

Table 1: Encapsulation Efficiency of Doxorubicin using Different Gradient Methods



Liposome Composit ion	Loading Method	Internal Buffer	External Buffer	Drug-to- Lipid Ratio (mol/mol)	Encapsul ation Efficiency (%)	Referenc e
Egg PC/Cholest erol	Phosphate Gradient	Ammonium Phosphate	-	-	~98%	[6][7]
Egg PC/Cholest erol	Citrate Gradient	Ammonium Citrate	-	-	~100%	[6][7]
Egg PC/Cholest erol	Sulfate Gradient	Ammonium Sulfate	-	-	~95%	[6][7]
HSPC/CH OL	Ammonium Sulfate Gradient	225 mM (NH ₄) ₂ SO ₄	HEPES buffer pH 7.5	1:5	~93%	
DSPC/Chol esterol	pH Gradient	300 mM Citrate, pH 4.0	HBS, pH 7.5	0.2	>90%	[2]

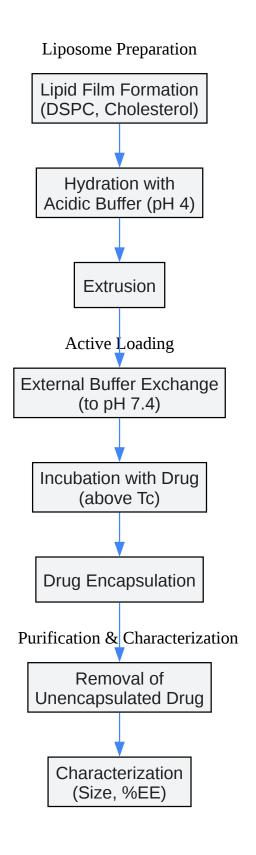
Table 2: Influence of Ammonium Sulfate Concentration on Doxorubicin Loading

Initial Drug to Lipid Ratio (mM)	Ammonium Sulfate Concentration (mM)	Doxorubicin Trapping Efficiency Reference (%)
1:5	20	11%
1:5	225	93%
1:5	300	No significant increase over 225 mM

VI. Visualizations



Diagram 1: Experimental Workflow for pH Gradient-Based Active Drug Loading

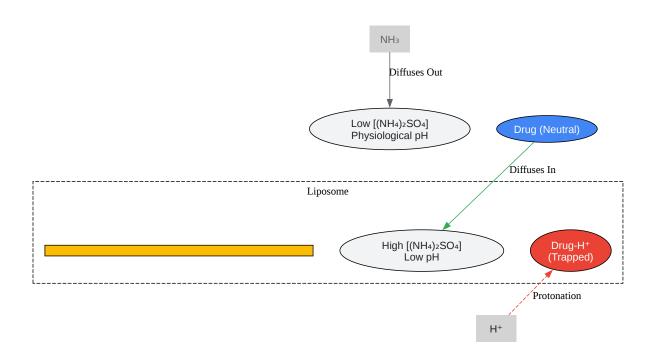


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Caption: Workflow for active drug loading into DSPC liposomes using a pH gradient.

Diagram 2: Mechanism of Ammonium Sulfate Gradient-Mediated Drug Loading



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Caption: Mechanism of drug loading via an ammonium sulfate gradient.

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References

- 1. benchchem.com [benchchem.com]
- 2. liposomes.ca [liposomes.ca]
- 3. US5192549A Method of amphiphatic drug loading in liposomes by pH gradient Google Patents [patents.google.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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